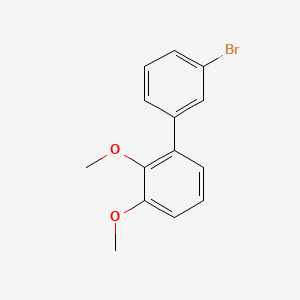
1-(3-Bromophenyl)-2,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxytoluene followed by a Suzuki-Miyaura coupling reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Suzuki-Miyaura coupling involves the reaction of the brominated intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenyl ethers or other substituted aromatic compounds.
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-(3-bromophenyl)-2,3-dimethoxycyclohexane.
科学研究应用
1-(3-Bromophenyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3-Bromophenyl)-2,3-dimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity for these targets.
相似化合物的比较
1-(3-Bromophenyl)-2,3-dimethoxybenzene can be compared with other brominated aromatic compounds and methoxy-substituted benzenes. Similar compounds include:
1-(4-Bromophenyl)-2,3-dimethoxybenzene: Differing only in the position of the bromine atom, which can affect its reactivity and biological activity.
1-(3-Bromophenyl)-4,5-dimethoxybenzene: Similar structure but with methoxy groups in different positions, leading to variations in chemical properties.
属性
分子式 |
C14H13BrO2 |
|---|---|
分子量 |
293.15 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-4-7-12(14(13)17-2)10-5-3-6-11(15)9-10/h3-9H,1-2H3 |
InChI 键 |
FKOSFXWRZHJTLG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















